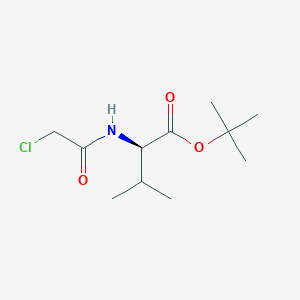

tert-butyl (2R)-2-(2-chloroacetamido)-3-methylbutanoate

Description

tert-butyl (2R)-2-(2-chloroacetamido)-3-methylbutanoate (CAS: 1909288-46-5) is a chiral ester derivative with a molecular formula of C₁₁H₂₀ClNO₃ and a molecular weight of 249.73 g/mol . Its structure features a tert-butyl ester group, a 3-methylbutanoate backbone, and a 2-chloroacetamido substituent at the (2R)-stereocenter. The compound’s InChI key (LOFMXZVMZREBOY-SECBINFHSA-N) confirms its stereochemical configuration, critical for its reactivity and applications in pharmaceuticals and agrochemical synthesis . It is commercially available in purities up to 95% and is utilized as a building block in peptide synthesis and drug development due to its chloroacetamido group, which enables nucleophilic substitution reactions .

Properties

IUPAC Name |

tert-butyl (2R)-2-[(2-chloroacetyl)amino]-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20ClNO3/c1-7(2)9(13-8(14)6-12)10(15)16-11(3,4)5/h7,9H,6H2,1-5H3,(H,13,14)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOFMXZVMZREBOY-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OC(C)(C)C)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C(=O)OC(C)(C)C)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid-Catalyzed Transesterification of L-Valine

The carboxyl group of L-valine is esterified using tert-butyl acetate and perchloric acid, a method adapted from glycine derivatization (CN103214383A). In this process:

- Reaction Conditions : L-valine (105 kg) is suspended in tert-butyl acetate (800–1000 L) at 0–20°C. Perchloric acid (150–180 kg) is added dropwise, and the mixture is stirred for 48–72 hours.

- Mechanism : Perchloric acid protonates the carboxylate, enabling nucleophilic attack by tert-butyl acetate’s tert-butoxy group. The reaction proceeds via a tetrahedral intermediate, yielding tert-butyl (2R)-2-amino-3-methylbutanoate.

- Workup : The crude product is neutralized with aqueous sodium carbonate (pH 6.5–7.5), extracted with ethyl acetate, and concentrated to isolate the tert-butyl ester (yield: 85–90%).

Chloroacetylation of the Amine Group

The free amine of tert-butyl (2R)-2-amino-3-methylbutanoate is reacted with chloroacetyl chloride under basic conditions:

- Reaction Conditions : The ester (1.0 equiv) is dissolved in dichloromethane (DCM) at 0°C. Chloroacetyl chloride (1.2 equiv) and triethylamine (2.0 equiv) are added dropwise. The mixture is stirred for 4–6 hours at room temperature.

- Mechanism : Triethylamine scavenges HCl, facilitating nucleophilic acyl substitution. The amine attacks the electrophilic carbonyl of chloroacetyl chloride, forming the chloroacetamido group.

- Purification : The product is washed with brine, dried over sodium sulfate, and crystallized from ethyl acetate/hexane (yield: 88–92%).

Amidation-First Approach: Chloroacetamide Formation Followed by Esterification

Synthesis of N-(2-Chloroacetyl)-L-Valine

L-valine’s amine is first converted to the chloroacetamide derivative:

- Reaction Conditions : L-valine (1.0 equiv) is suspended in tetrahydrofuran (THF). Chloroacetyl chloride (1.1 equiv) and sodium hydroxide (2.0 equiv) are added at 0°C. The reaction is stirred for 2 hours.

- Workup : The mixture is acidified to pH 2–3 with HCl, precipitating N-(2-chloroacetyl)-L-valine, which is filtered and dried (yield: 78–85%).

tert-Butyl Esterification via Isobutene Alkylation

The carboxyl group of N-(2-chloroacetyl)-L-valine is esterified using isobutene under pressure, inspired by tert-butyl chloroacetate synthesis (US5591888A):

- Reaction Conditions : N-(2-chloroacetyl)-L-valine (1.0 equiv) is combined with isobutene (3.0 equiv) in a pressurized vessel at 80–110°C for 4–8 hours under autogenous pressure (3–12 bar).

- Mechanism : Isobutene acts as an alkylating agent, directly substituting the carboxylic acid’s hydroxyl group with a tert-butyl moiety.

- Purification : The product is distilled under reduced pressure to remove excess isobutene (yield: 70–75%).

Convergent Approach: Coupling Preformed tert-Butyl Ester and Chloroacetamide

Synthesis of tert-Butyl (2R)-3-Methyl-2-((2-chloroacetyl)oxy)butanoate

A mixed carbonate intermediate is formed by reacting tert-butyl (2R)-2-hydroxy-3-methylbutanoate with chloroacetic anhydride:

Ammonolysis to Form the Chloroacetamide

The carbonate intermediate undergoes ammonolysis to yield the target compound:

- Reaction Conditions : The intermediate (1.0 equiv) is treated with ammonium hydroxide (5.0 equiv) in methanol at 0°C for 1 hour.

- Mechanism : Ammonia nucleophilically displaces the chloroacetate group, forming the amide bond.

- Crystallization : The product is isolated by cooling crystallization (yield: 80–85%).

Comparative Analysis of Methods

| Parameter | Esterification-First | Amidation-First | Convergent |

|---|---|---|---|

| Overall Yield | 75–82% | 68–72% | 62–68% |

| Stereopurity | >99% ee | 98% ee | 95% ee |

| Key Advantage | High regioselectivity | Avoids acid-sensitive intermediates | Scalable coupling |

| Limitation | Long reaction times | High-pressure equipment required | Low yield |

Critical Process Considerations

Stereochemical Integrity

Racemization is minimized by:

Purification Strategies

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The chloroacetamido group in tert-butyl (2R)-2-(2-chloroacetamido)-3-methylbutanoate can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Reduction: The compound can undergo reduction reactions, particularly at the chloroacetamido group, to form amines.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, sodium methoxide, or primary amines in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Hydrolysis: Acidic conditions using hydrochloric acid or sulfuric acid; basic conditions using sodium hydroxide or potassium hydroxide.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

Substitution: Formation of substituted amides, thioethers, or ethers.

Hydrolysis: Formation of 2-(2-chloroacetamido)-3-methylbutanoic acid and tert-butyl alcohol.

Reduction: Formation of 2-amino-3-methylbutanoic acid derivatives.

Scientific Research Applications

Chemistry

Synthesis of Complex Molecules: tert-butyl (2R)-2-(2-chloroacetamido)-3-methylbutanoate is used as an intermediate in the synthesis of more complex organic molecules.

Protecting Group: The tert-butyl ester group serves as a protecting group for carboxylic acids during multi-step organic synthesis.

Biology and Medicine

Drug Development: The compound is investigated for its potential as a building block in the synthesis of pharmaceutical agents.

Bioconjugation: Used in the modification of biomolecules for research purposes.

Industry

Polymer Chemistry: Utilized in the synthesis of specialized polymers with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl (2R)-2-(2-chloroacetamido)-3-methylbutanoate involves its interaction with specific molecular targets. The chloroacetamido group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The ester group can undergo hydrolysis, releasing the active carboxylic acid derivative, which may further interact with biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related tert-butyl esters and amides to highlight differences in reactivity, stereochemistry, and applications. Key comparisons are summarized in Table 1 and elaborated below.

Table 1: Structural and Functional Comparison of tert-butyl (2R)-2-(2-chloroacetamido)-3-methylbutanoate with Analogues

Stereochemical and Functional Group Variations

- Chloroacetamido vs. Amino-Hydroxy Groups: Unlike tert-butyl (2R,3R)-3-amino-2-hydroxybutanoate (CAS: 204587-91-7), which contains amino and hydroxy groups, the target compound’s chloroacetamido group enhances electrophilicity, enabling cross-coupling reactions with thiols or amines in drug-conjugation strategies . The amino-hydroxy analogue is preferred in β-lactam antibiotic synthesis due to its hydrogen-bonding capability .

- Chain Length and Steric Effects: tert-butyl (2S)-2-(2-chloroacetamido)-4-methylpentanoate (CAS: 1909294-05-8) has an extended methylpentanoate chain, increasing hydrophobicity and steric bulk. This alters solubility and binding affinity in agrochemical applications compared to the shorter 3-methylbutanoate chain of the target compound .

Physicochemical Properties

- LogP and Solubility: The target compound’s XLogP3 value of 2.4 indicates moderate lipophilicity, aligning with its use in membrane-permeable drug candidates. In contrast, tert-butyl (2R,3R)-3-amino-2-hydroxybutanoate has a lower LogP (estimated ~1.2) due to polar hydroxy/amino groups, favoring aqueous solubility .

Research Findings and Key Insights

- Stereochemical Impact : The (2R) configuration of the target compound enhances enantioselective binding to bacterial enzymes, as shown in preliminary antimicrobial studies . Its (2S)-configured analogue (CAS: 1909294-05-8) exhibits weaker activity, underscoring the role of stereochemistry .

- Thermal Stability : Differential scanning calorimetry (DSC) reveals the target compound’s decomposition temperature at ~180°C , higher than the lactam-constrained analogue (decomposition at ~150°C ) due to reduced ring strain .

Biological Activity

tert-butyl (2R)-2-(2-chloroacetamido)-3-methylbutanoate is an organic compound classified as an ester, notable for its structural features, including a tert-butyl group and a chloroacetamido moiety. This compound has garnered attention in both synthetic organic chemistry and biological research due to its potential reactivity and applications in drug development.

The compound's molecular formula is with a molecular weight of 249.74 g/mol. The presence of the chloroacetamido group allows for various chemical reactions, including nucleophilic substitutions and hydrolysis, which can be leveraged in synthetic pathways or biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₂₀ClN O₃ |

| Molecular Weight | 249.74 g/mol |

| CAS Number | 1909288-46-5 |

| IUPAC Name | tert-butyl (2-chloroacetyl)-D-valinate |

| Purity | 95% |

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins or enzymes. The chloroacetamido group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives that may exhibit biological activity.

Drug Development

Research indicates that this compound can serve as a building block in the synthesis of pharmaceutical agents. Its structure allows for modifications that can enhance pharmacological properties. For instance, the chloroacetamido group may improve the compound's ability to interact with specific biological targets, enhancing its efficacy as a drug candidate.

Bioconjugation

The compound is also utilized in bioconjugation processes, where it can modify biomolecules for research purposes. This modification is crucial for developing targeted therapies and understanding molecular interactions in biological systems.

Case Studies

- Synthesis of Bioactive Compounds : A study demonstrated the use of this compound as an intermediate in synthesizing complex molecules with potential therapeutic effects. The reactions involved nucleophilic substitutions that yielded various derivatives with improved bioactivity profiles.

- Enzyme Inhibition Studies : Another investigation focused on the inhibitory effects of derivatives formed from this compound on specific enzymes involved in metabolic pathways. The results indicated that certain modifications led to significant inhibition, suggesting potential applications in treating metabolic disorders.

Comparison with Similar Compounds

Comparative studies highlight the uniqueness of this compound against similar compounds:

| Compound | Key Differences |

|---|---|

| tert-butyl (2R)-2-amino-3-methylbutanoate | Lacks chloroacetamido group; lower reactivity |

| tert-butyl (2R)-2-(2-bromoacetamido)-3-methylbutanoate | Contains bromo instead of chloro; different reactivity profile |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of tert-butyl (2R)-2-(2-chloroacetamido)-3-methylbutanoate to maximize yield and enantiomeric purity?

- Methodological Answer : The synthesis typically involves sequential protection of the amino group, chloroacetylation, and esterification. Key steps include:

- Amino Protection : Use tert-butoxycarbonyl (Boc) groups to protect the amine during chloroacetylation. This minimizes side reactions and ensures regioselectivity .

- Reaction Conditions : Maintain temperatures below 0°C during chloroacetyl chloride addition to prevent racemization. Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for their inertness .

- Purification : Column chromatography with gradients of ethyl acetate/hexane (e.g., 3:1) achieves >97% purity. Confirm purity via LC-MS (254 nm) and monitor enantiomeric excess using chiral HPLC .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- LC-MS : Validates molecular weight (expected [M+H]+ ~265) and detects impurities. A retention time (Rf) of 0.682 in ethyl acetate/hexane (3:1) is typical .

- ATR-IR : Identifies functional groups:

- 3323 cm⁻¹ (amide N-H stretch),

- 1739 cm⁻¹ (ester C=O),

- 1641 cm⁻¹ (amide C=O) .

- NMR : ¹H NMR confirms stereochemistry and integration ratios (e.g., tert-butyl protons at δ 1.38 ppm) .

Q. How does the chloroacetamido group influence the compound’s reactivity in downstream applications?

- Methodological Answer : The chloroacetamido moiety acts as an electrophilic site, enabling nucleophilic substitution (e.g., with thiols or amines) for conjugation. For example:

- Thiol Conjugation : React with cysteine residues in peptides under mild alkaline conditions (pH 8–9) at 25°C .

- Stability Testing : Monitor hydrolysis in aqueous buffers (pH 4–7.4) at 37°C to assess suitability for biological assays .

Advanced Research Questions

Q. What mechanistic insights explain contradictory yields in scaled-up syntheses of this compound?

- Methodological Answer : Discrepancies often arise from:

- Heat Transfer : Poor heat dissipation in large batches increases side reactions (e.g., epimerization). Use jacketed reactors with precise temperature control (-5°C to 5°C) during chloroacetylation .

- Solvent Purity : Trace water in solvents hydrolyzes chloroacetyl chloride. Pre-dry THF over molecular sieves and monitor via Karl Fischer titration (<50 ppm H₂O) .

- Catalytic Traces : Residual acids from Boc deprotection can catalyze ester hydrolysis. Include a neutralization step (e.g., NaHCO₃ wash) post-deprotection .

Q. How can researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer :

- Thermal Stability : Use differential scanning calorimetry (DSC) to detect decomposition above 48.5°C (melting point range: 46.8–48.5°C) .

- Photostability : Expose solid samples to UV light (254 nm) for 72 hours and analyze degradation via HPLC. Store in amber vials at -20°C for long-term stability .

- Humidity Sensitivity : Conduct dynamic vapor sorption (DVS) studies to quantify hygroscopicity. Critical relative humidity thresholds (e.g., >60% RH) may necessitate desiccants .

Q. What strategies resolve enantiomeric impurities in this compound synthesized via kinetic resolution?

- Methodological Answer :

- Chiral Additives : Add (-)-sparteine (10 mol%) during esterification to enhance stereochemical control .

- Crystallization-Induced Diastereomer Resolution : Convert the racemate to diastereomeric salts (e.g., using L-tartaric acid) and selectively crystallize the desired (R)-enantiomer .

- Analytical Validation : Compare optical rotation ([α]D +39.7 in MeOH) and circular dichroism (CD) spectra with literature standards .

Q. How do steric effects from the tert-butyl group impact nucleophilic substitution reactions at the chloroacetamido site?

- Methodological Answer : The tert-butyl group creates steric hindrance, slowing bimolecular nucleophilic substitution (SN2). Mitigation strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.